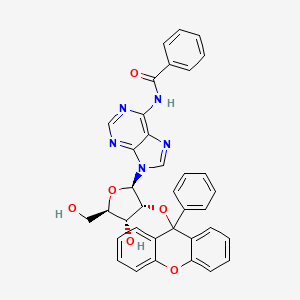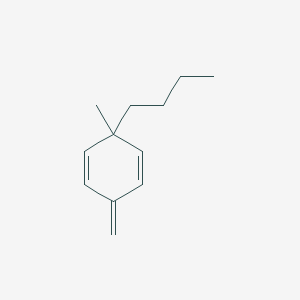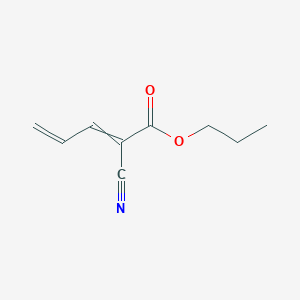
Propyl 2-cyanopenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-cyanopenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a propyl group attached to a 2-cyanopenta-2,4-dienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-cyanopenta-2,4-dienoate typically involves the esterification of 2-cyanopenta-2,4-dienoic acid with propanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-cyanopenta-2,4-dienoic acid+propanolH2SO4propyl 2-cyanopenta-2,4-dienoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-cyanopenta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 2-cyanopenta-2,4-dienoic acid
Reduction: Propyl 2-aminopenta-2,4-dienoate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Propyl 2-cyanopenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of adhesives and coatings due to its reactive nature.
Mécanisme D'action
The mechanism of action of propyl 2-cyanopenta-2,4-dienoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated diene system can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyanopenta-2,4-dienoate
- Ethyl 2-cyanopenta-2,4-dienoate
- Butyl 2-cyanopenta-2,4-dienoate
Uniqueness
Propyl 2-cyanopenta-2,4-dienoate is unique due to its specific alkyl chain length, which can influence its reactivity and solubility. Compared to its methyl and ethyl counterparts, the propyl derivative may exhibit different physical properties and reactivity profiles, making it suitable for specific applications.
Propriétés
Numéro CAS |
84550-97-0 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
propyl 2-cyanopenta-2,4-dienoate |
InChI |
InChI=1S/C9H11NO2/c1-3-5-8(7-10)9(11)12-6-4-2/h3,5H,1,4,6H2,2H3 |
Clé InChI |
XTUHVYZIJMIOPO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(=CC=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)


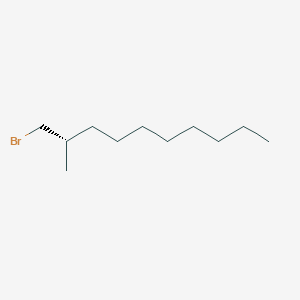
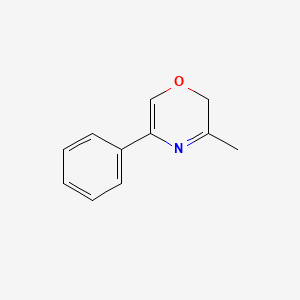



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)


